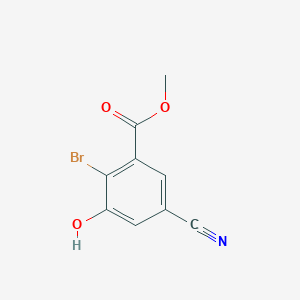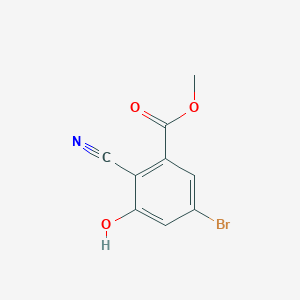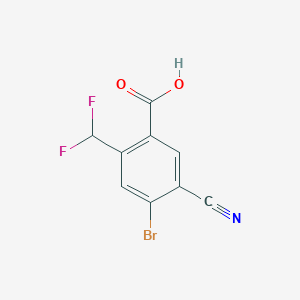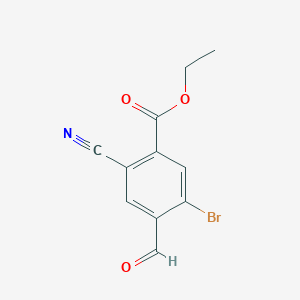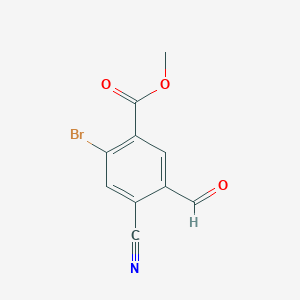
Methyl 3-bromo-5-cyano-2-formylbenzoate
Vue d'ensemble
Description
Methyl 3-bromo-5-cyano-2-formylbenzoate, often referred to as MBFC, is an organic compound with a variety of uses in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. MBFC is often used as a reagent in organic synthesis and as a starting material in the preparation of novel compounds with interesting biological activities.
Applications De Recherche Scientifique
MBFC has a wide range of applications in scientific research. It has been used in the synthesis of novel compounds with interesting biological activities, such as the anticancer drug, 5-cyano-2-formylbenzimidazole. It has also been used as a reagent in the synthesis of other compounds, such as 2-methyl-3-bromo-5-cyano-2-formylbenzoic acid. In addition, MBFC has been used in the synthesis of polymeric materials, such as polyacrylamides, for use in biomedical research.
Mécanisme D'action
The mechanism of action of MBFC is not well understood. However, it is known that MBFC can act as a Lewis acid, which means it can accept electrons from other molecules. This ability to accept electrons makes MBFC an effective catalyst in many organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBFC are not well understood. However, it is known that MBFC can act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and toxins. In addition, MBFC has been shown to have antifungal activity, suggesting that it may have potential applications in the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using MBFC in laboratory experiments is its availability and low cost. In addition, MBFC is relatively easy to work with, making it a useful reagent for many organic syntheses. However, MBFC is a volatile compound, and its vapors can be irritating to the eyes and skin. Therefore, it is important to take appropriate safety precautions when working with MBFC.
Orientations Futures
The potential future applications of MBFC are numerous. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. In addition, MBFC could be used in the synthesis of novel compounds with interesting biological activities, such as drugs or other bioactive compounds. Finally, MBFC could be used as a reagent in the synthesis of polymeric materials for use in biomedical research.
Propriétés
IUPAC Name |
methyl 3-bromo-5-cyano-2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)7-2-6(4-12)3-9(11)8(7)5-13/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEZRERZQBLDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-cyano-2-formylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





